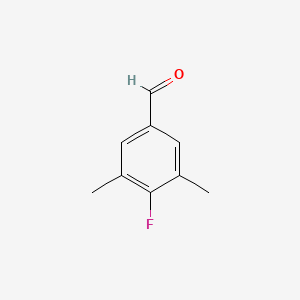

4-Fluoro-3,5-dimethylbenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-3,5-dimethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c1-6-3-8(5-11)4-7(2)9(6)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNHYTIOMCJAWLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00476367 | |

| Record name | 4-Fluoro-3,5-dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00476367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

363134-35-4 | |

| Record name | 4-Fluoro-3,5-dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00476367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 4-Fluoro-3,5-dimethylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 363134-35-4

Core Properties and Data

4-Fluoro-3,5-dimethylbenzaldehyde is a fluorinated aromatic aldehyde that serves as a versatile intermediate in organic synthesis.[1] Its distinct substitution pattern, featuring a fluorine atom at the 4-position and methyl groups at the 3- and 5-positions of the benzene ring, imparts unique reactivity, making it a valuable building block in the preparation of complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.[1] The presence of the electron-withdrawing fluorine atom and the steric influence of the methyl groups enhance its utility in various chemical transformations.[1]

This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, with a focus on its relevance to research and drug development.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 363134-35-4 | [2][3] |

| Molecular Formula | C₉H₉FO | [2][3] |

| Molecular Weight | 152.17 g/mol | [2][3] |

| Physical Form | Solid | |

| Purity | ≥97% | [2] |

| Topological Polar Surface Area (TPSA) | 17.07 Ų | [2] |

| logP (octanol-water partition coefficient) | 2.25504 | [2] |

| Hydrogen Bond Acceptors | 1 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Rotatable Bonds | 1 | [2] |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general and illustrative methodology for the preparation of substituted benzaldehydes can be described. This protocol is representative and should be adapted and optimized based on specific laboratory conditions and safety procedures.

General Synthesis of a Substituted Benzaldehyde (Illustrative)

The synthesis of aromatic aldehydes, such as this compound, can often be achieved through the oxidation of the corresponding benzyl alcohol. A common and relatively mild oxidizing agent for this transformation is Pyridinium chlorochromate (PCC).

2.1.1. Materials

-

4-Fluoro-3,5-dimethylbenzyl alcohol (precursor)

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (DCM)

-

Silica gel

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

-

Magnetic stirrer

2.1.2. Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 4-Fluoro-3,5-dimethylbenzyl alcohol in anhydrous DCM.

-

Oxidation: Add PCC to the solution in one portion. The amount of PCC should be in a slight molar excess (e.g., 1.5 equivalents).

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with DCM and pass it through a short plug of silica gel to remove the chromium salts.

-

Washing: Wash the organic layer with a saturated NaHCO₃ solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude product can be further purified by column chromatography on silica gel to yield the pure this compound.

Quality Control and Analysis

The purity and identity of the synthesized this compound can be confirmed using standard analytical techniques.

2.2.1. General Analytical Workflow

Caption: General analytical workflow for quality control.

2.2.2. Instrumentation and Expected Results

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum should show characteristic signals for the aldehydic proton, aromatic protons, and methyl protons, with appropriate chemical shifts and coupling constants.

-

¹³C NMR: The spectrum should display the expected number of carbon signals, including the carbonyl carbon of the aldehyde group.

-

¹⁹F NMR: A single resonance is expected, confirming the presence of the fluorine atom.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the sample and confirm its molecular weight from the mass spectrum.

-

High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity, a suitable HPLC method can be developed.

Applications in Research and Drug Development

While specific examples of this compound in late-stage drug development are not prominent in publicly available literature, its structural motifs are of significant interest to medicinal chemists. Fluorinated aromatic compounds are widely utilized in drug design to enhance metabolic stability, binding affinity, and bioavailability. The aldehyde functionality serves as a versatile handle for a variety of chemical transformations, allowing for the synthesis of diverse compound libraries for biological screening.

Potential Synthetic Applications

The chemical reactivity of this compound makes it a suitable precursor for the synthesis of various classes of compounds with potential biological activity, including but not limited to:

-

Schiff Bases: Reaction with primary amines.

-

Chalcones: Claisen-Schmidt condensation with acetophenones.

-

Stilbenes: Wittig reaction or other olefination methods.

-

Heterocyclic Compounds: As a building block in multicomponent reactions.

The following diagram illustrates the potential synthetic pathways originating from this compound.

Caption: Potential synthetic pathways from the core compound.

Biological Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the direct interaction of this compound with any biological signaling pathways. Its role is primarily established as a synthetic intermediate. However, the broader class of benzaldehyde derivatives has been investigated for a range of biological activities. It is plausible that derivatives synthesized from this fluorinated building block could be designed to target various enzymes, receptors, or signaling cascades implicated in disease. Future research may elucidate the biological relevance of compounds derived from this compound.

Conclusion

This compound is a valuable chemical entity for researchers and professionals in organic synthesis and drug discovery. Its unique substitution pattern offers opportunities for the creation of novel molecules with potentially enhanced pharmacological properties. While detailed experimental and biological data for the compound itself are limited in the public domain, this guide provides a foundational understanding of its core properties and its potential as a versatile building block for the development of new chemical entities. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

physical and chemical properties of 4-Fluoro-3,5-dimethylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3,5-dimethylbenzaldehyde is a substituted aromatic aldehyde that holds significant potential as a versatile building block in medicinal chemistry and agrochemical synthesis. Its unique structure, featuring a fluorine atom and two methyl groups on the benzene ring, imparts specific physicochemical properties that make it a valuable intermediate for the synthesis of complex molecular architectures. The electron-withdrawing nature of the fluorine atom, combined with the steric and electronic effects of the methyl groups, influences the reactivity of the aldehyde functional group and the overall properties of the resulting derivatives. This technical guide provides a comprehensive overview of the known physical and chemical properties, a general synthetic approach, and potential applications of this compound.

Core Properties and Data

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while some data are readily available from commercial suppliers, specific experimental values for properties such as melting and boiling points are not consistently reported in the public domain.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Citations |

| CAS Number | 363134-35-4 | [1][2][3] |

| Molecular Formula | C₉H₉FO | [1][2][4] |

| Molecular Weight | 152.17 g/mol | [1][2][4] |

| Appearance | Solid | [4] |

| Purity | ≥97% (typical from commercial suppliers) | [1] |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and dichloromethane. | |

| Storage | Store at 4°C under a nitrogen atmosphere. | [1] |

Table 2: Computational Data for this compound

| Property | Value | Citations |

| Topological Polar Surface Area (TPSA) | 17.07 Ų | [1] |

| LogP | 2.25504 | [1] |

| Hydrogen Bond Acceptors | 1 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 1 | [1] |

Spectroscopic and Safety Information

Safety and Handling:

This compound is classified as an acute toxicant if swallowed (Acute Tox. 4 Oral) and requires a warning signal word[4]. Appropriate personal protective equipment, including gloves and eye protection, should be used when handling this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not widely published. However, a general and illustrative synthetic methodology for substituted benzaldehydes involves the oxidation of the corresponding benzyl alcohol. The following is a representative, non-specific protocol that can be adapted for the synthesis of this compound from 4-fluoro-3,5-dimethylbenzyl alcohol.

General Synthesis of a Substituted Benzaldehyde (Illustrative)

This protocol describes the oxidation of a substituted benzyl alcohol to the corresponding benzaldehyde using pyridinium chlorochromate (PCC), a common and relatively mild oxidizing agent.

Materials:

-

Substituted benzyl alcohol (e.g., 4-fluoro-3,5-dimethylbenzyl alcohol)

-

Pyridinium chlorochromate (PCC) (1.5 equivalents)

-

Anhydrous dichloromethane (DCM)

-

Silica gel

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve the substituted benzyl alcohol in anhydrous DCM.

-

Add PCC to the solution in one portion.

-

Allow the reaction mixture to stir at room temperature.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and pass it through a short plug of silica gel to remove the chromium salts.

-

Transfer the filtrate to a separatory funnel and wash the organic layer with a saturated NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be further purified by column chromatography on silica gel to yield the pure aldehyde.

Characterization: The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques such as:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the characteristic aldehyde carbonyl stretch.

Below is a generalized workflow for the synthesis and purification process.

A generalized workflow for the synthesis and purification of this compound.

Applications in Research and Development

This compound serves as a key intermediate in the synthesis of more complex molecules for various applications, particularly in the fields of pharmaceuticals and agrochemicals.

Pharmaceutical Applications

The incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity. Benzaldehyde derivatives are precursors to a wide range of biologically active compounds, including chalcones, stilbenes, and Schiff bases, which have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents[6].

Below is a representative diagram of the MAPK signaling pathway, which is a common target in drug discovery for inflammatory diseases and cancer. This illustrates a potential mechanism through which derivatives of this compound could exert their biological effects.

A representative diagram of the MAPK signaling pathway, a potential target for benzaldehyde derivatives.

Agrochemical Applications

Fluorine-containing compounds are of significant interest in the agrochemical industry. The introduction of fluorine can enhance the efficacy and selectivity of herbicides, insecticides, and fungicides[9]. As a versatile intermediate, this compound can be used to synthesize a variety of active ingredients for crop protection.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the synthesis of novel compounds for pharmaceutical and agrochemical applications. While there are gaps in the publicly available experimental data for some of its physical properties and specific biological activities, its structural features suggest that its derivatives are promising candidates for further investigation. The general synthetic and analytical methods described in this guide provide a foundation for researchers to utilize this compound in their discovery and development programs. Further research into the biological effects of derivatives of this compound is warranted to fully explore its therapeutic and commercial potential.

References

- 1. chemscene.com [chemscene.com]

- 2. scbt.com [scbt.com]

- 3. aaa-chem.com [aaa-chem.com]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. ossila.com [ossila.com]

- 8. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]

4-Fluoro-3,5-dimethylbenzaldehyde structure and molecular weight

An In-depth Technical Guide to 4-Fluoro-3,5-dimethylbenzaldehyde

This technical guide provides a comprehensive overview of this compound, a fluorinated aromatic aldehyde. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. This document details the compound's core properties, provides illustrative experimental protocols, and includes a visualization of its chemical structure.

Core Properties and Data

This compound is a substituted aromatic aldehyde. The presence of a fluorine atom and two methyl groups on the benzene ring influences its chemical reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Citations |

| Molecular Formula | C₉H₉FO | [1][2][3][4][5][6] |

| Molecular Weight | 152.17 g/mol | [1][2][4] |

| CAS Number | 363134-35-4 | [1][2][3][4][6] |

| Physical Form | Solid | |

| SMILES | O=CC1=CC(C)=C(F)C(C)=C1 | [1][4] |

Chemical Structure

The structure of this compound consists of a central benzene ring substituted with a formyl group (-CHO), a fluorine atom at position 4, and two methyl groups (-CH₃) at positions 3 and 5.

Caption: Chemical structure of this compound.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and analysis of this compound are not widely available in public literature, general methodologies for similar substituted benzaldehydes can be applied. The following protocols are illustrative and should be adapted and optimized based on specific laboratory conditions and safety standards.

General Synthesis of a Substituted Benzaldehyde (Illustrative)

The synthesis of aromatic aldehydes can often be achieved through the oxidation of the corresponding benzyl alcohol. A common method involves the use of a mild oxidizing agent like Pyridinium chlorochromate (PCC).

Workflow for Synthesis:

Caption: General workflow for the synthesis of a substituted benzaldehyde.

Detailed Steps:

-

Reaction Setup: The corresponding substituted benzyl alcohol is dissolved in a suitable solvent, such as dichloromethane (DCM), in a reaction vessel.

-

Oxidation: Pyridinium chlorochromate (PCC) is added to the solution, and the mixture is stirred at room temperature.

-

Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is diluted with DCM and passed through a short plug of silica gel to remove chromium salts.

-

Extraction: The organic layer is washed sequentially with a saturated sodium bicarbonate (NaHCO₃) solution and then with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

Purification: The resulting crude product can be further purified by column chromatography on silica gel to yield the pure aldehyde.

Quality Control and Analysis

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.

General Analytical Workflow:

Caption: General workflow for the analytical characterization of the compound.

Instrumentation and Methodology:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A small sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃). ¹H NMR and ¹³C NMR spectra are acquired to confirm the chemical structure. The chemical shifts, signal integrations, and coupling patterns should be consistent with the structure of this compound.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A dilute solution of the sample in a volatile organic solvent is prepared and injected into the GC-MS system. This technique helps to determine the purity of the compound and confirms its molecular weight from the mass spectrum.

-

High-Performance Liquid Chromatography (HPLC): For precise quantitative purity analysis, a suitable HPLC method should be developed. This involves selecting an appropriate column, mobile phase, and detector to achieve good separation and quantification of the target compound and any impurities.

References

Synthesis of 4-Fluoro-3,5-dimethylbenzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 4-Fluoro-3,5-dimethylbenzaldehyde, a key building block in medicinal chemistry and materials science.[1] This document details the starting materials, experimental protocols, and comparative data to assist researchers in selecting the most suitable method for their applications.

Core Properties of this compound

| Property | Value |

| CAS Number | 363134-35-4[2][3] |

| Molecular Formula | C₉H₉FO[2] |

| Molecular Weight | 152.17 g/mol [2] |

| Appearance | Solid |

Synthetic Pathways

The synthesis of this compound can be approached through several strategic disconnections. The most prominent and industrially scalable methods involve the formylation of an activated benzene ring, the oxidation of a corresponding benzyl alcohol, or a Grignard reaction from a halogenated precursor.

Route 1: Vilsmeier-Haack Formylation of 1-Fluoro-3,5-dimethylbenzene

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds.[4][5][6][7] In this approach, the starting material, 1-fluoro-3,5-dimethylbenzene, is reacted with a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF).[4][5]

Caption: Vilsmeier-Haack formylation pathway.

Experimental Protocol (Representative):

-

Vilsmeier Reagent Formation: In a three-necked flask equipped with a stirrer, dropping funnel, and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, 3.0 equiv.) to 0 °C in an ice bath. Add phosphoryl chloride (POCl₃, 1.2 equiv.) dropwise with stirring, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.

-

Formylation: Dissolve 1-fluoro-3,5-dimethylbenzene (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or use an excess of DMF as the solvent. Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C.

-

Reaction: After the addition, heat the reaction mixture to 60-80 °C and maintain it for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).[5]

-

Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the solution by the slow addition of a saturated sodium acetate or sodium bicarbonate solution until the pH is between 6 and 8.

-

Extraction and Purification: Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation to afford this compound.

Route 2: Oxidation of 4-Fluoro-3,5-dimethylbenzyl Alcohol

This method involves the oxidation of the corresponding primary benzyl alcohol to the aldehyde. A variety of oxidizing agents can be employed, with pyridinium chlorochromate (PCC) being a common choice for its mildness and selectivity, minimizing over-oxidation to the carboxylic acid.[8]

Caption: Oxidation of the corresponding benzyl alcohol.

Experimental Protocol (Representative):

-

Reaction Setup: In a round-bottom flask, dissolve 4-Fluoro-3,5-dimethylbenzyl alcohol (1.0 equiv.) in anhydrous dichloromethane (DCM).

-

Oxidation: Add pyridinium chlorochromate (PCC, 1.5 equiv.) to the solution in one portion. Stir the resulting suspension at room temperature.

-

Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel or Celite® to remove the chromium salts.

-

Purification: Wash the filtrate with a saturated solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde. Further purification can be achieved by column chromatography.[8]

Route 3: Grignard Reaction of 1-Bromo-4-fluoro-3,5-dimethylbenzene

This synthetic route utilizes a Grignard reagent formed from a suitable halogenated precursor, which then reacts with a formylating agent like N,N-dimethylformamide (DMF).[9]

Caption: Grignard reaction pathway for synthesis.

Experimental Protocol (Representative):

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), place magnesium turnings (1.2 equiv.) and a crystal of iodine. Add a solution of 1-bromo-4-fluoro-3,5-dimethylbenzene (1.0 equiv.) in anhydrous tetrahydrofuran (THF) dropwise to initiate the reaction. Once initiated, add the remaining bromide solution to maintain a gentle reflux. After the addition, continue to heat the mixture at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Formylation: Cool the Grignard solution to 0 °C in an ice bath. Slowly add N,N-dimethylformamide (DMF, 1.1 equiv.) dropwise, keeping the temperature below 10 °C. After the addition, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Work-up: Quench the reaction by carefully pouring the mixture into a cold, dilute solution of hydrochloric or sulfuric acid.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography.

Comparative Summary of Synthetic Routes

| Route | Starting Material | Key Reagents | Advantages | Disadvantages |

| Vilsmeier-Haack | 1-Fluoro-3,5-dimethylbenzene | POCl₃, DMF | Good for electron-rich arenes; often high yielding.[4][6] | Use of corrosive and hazardous POCl₃; reaction can be sensitive to substrate activity. |

| Oxidation | 4-Fluoro-3,5-dimethylbenzyl alcohol | PCC, MnO₂, etc. | Generally mild conditions; high selectivity. | Starting alcohol may not be readily available; use of stoichiometric heavy metal oxidants. |

| Grignard | 1-Bromo-4-fluoro-3,5-dimethylbenzene | Mg, DMF | Versatile for various substitutions. | Requires strictly anhydrous conditions; potential for side reactions (e.g., Wurtz coupling). |

Predicted Spectroscopic Data

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 9.9-10.0 (s, 1H, -CHO)

-

δ 7.5-7.6 (s, 2H, Ar-H)

-

δ 2.3-2.4 (s, 6H, -CH₃)

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

δ ~192 (d, -CHO)

-

δ ~165 (d, J ≈ 250 Hz, C-F)

-

δ ~138-140 (d, Ar-C)

-

δ ~130-132 (d, Ar-C)

-

δ ~128-130 (d, Ar-C)

-

δ ~21 (s, -CH₃)

-

-

Mass Spectrometry (EI):

-

m/z 152 (M⁺)

-

m/z 151 (M-H)⁺

-

m/z 123 (M-CHO)⁺

-

This technical guide is intended to provide a foundational understanding of the synthesis of this compound. Researchers should adapt and optimize these representative protocols based on their specific laboratory conditions and safety procedures.

References

- 1. 363134-35-4(this compound) | Kuujia.com [kuujia.com]

- 2. scbt.com [scbt.com]

- 3. chemscene.com [chemscene.com]

- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 5. jk-sci.com [jk-sci.com]

- 6. ijpcbs.com [ijpcbs.com]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 10. rsc.org [rsc.org]

Spectroscopic Profile of 4-Fluoro-3,5-dimethylbenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Fluoro-3,5-dimethylbenzaldehyde, a key intermediate in various synthetic applications. Due to the limited availability of direct experimental spectra for this specific compound in the public domain, this document presents predicted data based on the analysis of structurally similar compounds. This guide includes anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed, generalized experimental protocols for acquiring such spectra.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound (CAS No. 363134-35-4, Molecular Formula: C₉H₉FO, Molecular Weight: 152.17 g/mol ).[1][2] These predictions are derived from established principles of spectroscopy and by analogy to related compounds such as 4-fluorobenzaldehyde and 3,5-dimethylbenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.9 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~7.5 | Singlet | 2H | Aromatic protons (Ar-H) |

| ~2.3 | Singlet | 6H | Methyl protons (-CH₃) |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ, ppm) | Assignment |

| ~192 | Aldehyde carbon (C=O) |

| ~160 (doublet, ¹JCF ≈ 250 Hz) | Aromatic carbon attached to fluorine (C-F) |

| ~138 | Aromatic carbons attached to methyl groups |

| ~135 | Aromatic carbon attached to the aldehyde group |

| ~128 (doublet, ³JCF ≈ 5 Hz) | Aromatic carbons ortho to fluorine |

| ~20 | Methyl carbons (-CH₃) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Weak-Medium | Aromatic C-H stretch |

| ~2920, ~2860 | Weak-Medium | Aliphatic C-H stretch (methyl groups) |

| ~2820, ~2720 | Weak | Aldehyde C-H stretch (Fermi doublet) |

| ~1700 | Strong | Carbonyl (C=O) stretch of the aldehyde |

| ~1600, ~1470 | Medium-Strong | Aromatic C=C ring stretching |

| ~1250 | Strong | C-F stretch |

| ~850 | Strong | C-H out-of-plane bending |

Mass Spectrometry (MS)

| m/z Ratio | Interpretation |

| 152 | Molecular ion (M⁺) |

| 151 | Loss of a hydrogen radical (M-H)⁺ |

| 123 | Loss of a formyl radical (M-CHO)⁺ |

| 95 | Aromatic fragment |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. These should be adapted based on the specific instrumentation and laboratory conditions.

NMR Spectroscopy

-

Sample Preparation :

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[3]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used.

-

Transfer the solution to a standard 5 mm NMR tube using a pipette, ensuring no solid particles are transferred.[3]

-

The sample height in the tube should be approximately 4-5 cm.[3]

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquire the ¹H NMR spectrum. For a routine spectrum, 8-16 scans are typically sufficient.

-

Acquire the ¹³C NMR spectrum. This will require a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Infrared (IR) Spectroscopy

This protocol describes the use of an Attenuated Total Reflectance (ATR) FT-IR spectrometer, which is a common technique for solid and liquid samples.[4]

-

Sample Preparation :

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of solid this compound directly onto the center of the ATR crystal.

-

-

Data Acquisition :

-

Lower the instrument's pressure arm to apply firm and even pressure on the sample, ensuring good contact with the crystal.

-

Acquire a background spectrum of the empty, clean ATR crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.

-

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

Clean the ATR crystal thoroughly after the measurement.

-

Mass Spectrometry (MS)

This protocol outlines a general procedure for Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for the analysis of volatile and semi-volatile organic compounds.[5]

-

Sample Preparation :

-

Instrumentation and Data Acquisition :[5]

-

Gas Chromatograph (GC) Conditions :

-

Injector : Split/splitless, operated in split mode.

-

Injector Temperature : 250 °C.

-

Column : A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas : Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program : Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold at 250 °C for 5 minutes.

-

-

Mass Spectrometer (MS) Conditions :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Source Temperature : 230 °C.

-

Scan Range : m/z 40-400.

-

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.

-

The data system will record the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of an organic compound.

References

A Technical Guide to the Solubility of 4-Fluoro-3,5-dimethylbenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Fluoro-3,5-dimethylbenzaldehyde, a key intermediate in various synthetic applications. Understanding the solubility of this compound is crucial for its effective use in reaction chemistry, purification processes, and formulation development. This document outlines the theoretical principles governing its solubility, presents a framework for quantitative solubility data, and details established experimental protocols for its determination.

Core Concepts in Solubility

The solubility of a solid compound like this compound in an organic solvent is governed by the principle of "like dissolves like". This means that substances with similar polarities tend to be soluble in one another. The polarity of this compound (C₉H₉FO, Molar Mass: 152.17 g/mol ) is influenced by the presence of a polar carbonyl group (C=O) and a fluorine atom, as well as nonpolar dimethyl-substituted benzene ring. Therefore, its solubility will vary across different organic solvents based on their respective polarities.

Quantitative Solubility Data

The following table has been structured to present quantitative solubility data. In the absence of specific experimental values from the search, this table serves as a template for researchers to populate with their own experimental findings. The expected solubility is qualitatively predicted based on general principles of chemical interactions.

| Organic Solvent | Chemical Formula | Polarity Index | Expected Solubility | Quantitative Solubility ( g/100 mL) | Temperature (°C) |

| Hexane | C₆H₁₄ | 0.1 | Low | Data not available | 25 |

| Toluene | C₇H₈ | 2.4 | High | Data not available | 25 |

| Dichloromethane | CH₂Cl₂ | 3.1 | High | Data not available | 25 |

| Acetone | C₃H₆O | 5.1 | High | Data not available | 25 |

| Ethanol | C₂H₅OH | 5.2 | Moderate to High | Data not available | 25 |

| Methanol | CH₃OH | 6.6 | Moderate | Data not available | 25 |

| Water | H₂O | 10.2 | Low | Data not available | 25 |

Experimental Protocols for Solubility Determination

The determination of the solubility of a solid compound in an organic solvent can be achieved through various established methods. The isothermal equilibrium method, often referred to as the shake-flask method, is a widely used and reliable technique for determining thermodynamic solubility.[1][2][3]

Isothermal Equilibrium (Shake-Flask) Method

This method involves creating a saturated solution of the solute in the solvent at a constant temperature and then determining the concentration of the solute in the solution.

Materials and Equipment:

-

This compound

-

Selected organic solvents

-

Analytical balance

-

Vials or flasks with airtight seals

-

Constant temperature shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a vial or flask.[1] The presence of undissolved solid is necessary to ensure that a saturated solution is formed.[1]

-

Equilibration: Seal the vials and place them in a constant temperature shaker or water bath. Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.[1][4] The time required to reach equilibrium can vary and should be determined experimentally by analyzing samples at different time points until the concentration remains constant.[3][4]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the undissolved solid settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant (the clear saturated solution) using a syringe. Immediately filter the solution through a chemically compatible syringe filter (e.g., PTFE for organic solvents) to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

Analysis: Analyze the concentration of this compound in the filtered saturated solution using a suitable and validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy. A calibration curve prepared with known concentrations of the compound in the same solvent should be used for accurate quantification.

-

Data Reporting: The solubility is reported as the concentration of the compound in the saturated solution, typically in units of g/L, mg/mL, or mol/L, at the specified temperature. It is recommended to perform the experiment in triplicate to ensure the reliability of the results.[1]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the solubility of this compound using the isothermal equilibrium method.

References

4-Fluoro-3,5-dimethylbenzaldehyde: An Unexplored Building Block in Medicinal Chemistry

While 4-Fluoro-3,5-dimethylbenzaldehyde (C₉H₉FO) is commercially available as a synthetic building block, a comprehensive review of scientific literature and patent databases reveals a notable absence of its specific applications in medicinal chemistry. This fluorinated aromatic aldehyde, characterized by the presence of a fluorine atom and two methyl groups on the benzene ring, remains a largely unexplored entity in the realm of drug discovery and development.

Currently, information on this compound is predominantly limited to its basic chemical and physical properties. It is cataloged by numerous chemical suppliers, and its fundamental data is readily accessible.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₉FO |

| Molecular Weight | 152.17 g/mol |

| CAS Number | 363134-35-4 |

| Appearance | Solid |

| SMILES | Cc1cc(C=O)cc(C)c1F |

| InChI Key | NNHYTIOMCJAWLM-UHFFFAOYSA-N |

The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic profiles. Similarly, the aldehyde functional group serves as a versatile handle for a wide range of chemical transformations, making aldehydes valuable precursors in the synthesis of complex molecular scaffolds.

Despite the potential suggested by its structural features, there is no readily available public data on the use of this compound in the synthesis of specific bioactive compounds. Consequently, there is a lack of quantitative biological data, such as IC50 or Ki values, for any derivatives of this compound. Detailed experimental protocols for its application in medicinal chemistry and information regarding its role in specific biological signaling pathways are also absent from the current body of scientific literature.

The absence of published research on this particular molecule suggests that it may be a relatively novel or niche building block. Researchers and drug development professionals seeking to explore new chemical space could consider this compound as a starting point for the design and synthesis of new chemical entities. Its unique substitution pattern may offer opportunities to develop compounds with novel biological activities.

Potential Synthetic Utility

Based on the reactivity of the aldehyde functional group, one can envision several potential applications for this compound in the synthesis of compound libraries for screening.

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Fluoro-3,5-dimethylbenzaldehyde and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-fluoro-3,5-dimethylbenzaldehyde, a valuable intermediate in the development of novel pharmaceutical compounds and specialty chemicals. The protocols outlined below are based on established chemical transformations and provide a foundation for laboratory-scale synthesis.

Introduction

This compound is an aromatic aldehyde whose structure is of interest in medicinal chemistry and materials science. The presence of a fluorine atom and two methyl groups on the aromatic ring allows for fine-tuning of molecular properties such as lipophilicity, metabolic stability, and electronic characteristics. This makes it a key building block for the synthesis of more complex molecules. The primary method for its synthesis is the Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich aromatic compounds. An alternative approach involves the oxidation of the corresponding benzyl alcohol.

Data Presentation

A summary of key quantitative data for the target compound and a potential starting material is provided in the table below for easy reference.

| Property | This compound | 1-Fluoro-2,4-dimethylbenzene |

| Molecular Formula | C₉H₉FO[1][2] | C₈H₉F[3][4][5] |

| Molecular Weight | 152.17 g/mol [1][2] | 124.15 g/mol [4] |

| CAS Number | 363134-35-4[1][2] | 452-65-3[3][4] |

| Purity Specification | ≥97%[1] | min 98%[3] |

| Appearance | Solid | Liquid |

| Storage Conditions | Room temperature, stored under nitrogen, sealed in dry[1] | Room temperature[3] |

Synthesis Protocols

Two primary synthetic routes for the preparation of this compound are detailed below.

Protocol 1: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic systems.[6][7][8][9][10] This reaction introduces a formyl group (-CHO) onto the aromatic ring using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[7][8][9] The starting material for the synthesis of this compound via this method would be 1-fluoro-2,4-dimethylbenzene, an electron-rich arene.

Experimental Protocol:

Materials:

-

1-Fluoro-2,4-dimethylbenzene

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM, anhydrous)

-

Ice

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1-fluoro-2,4-dimethylbenzene in anhydrous dichloromethane.

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add phosphorus oxychloride to N,N-dimethylformamide (pre-cooled to 0 °C) in a separate flask to form the Vilsmeier reagent (a chloromethyliminium salt).[8]

-

Add the freshly prepared Vilsmeier reagent dropwise to the solution of 1-fluoro-2,4-dimethylbenzene while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

The crude this compound can be further purified by column chromatography on silica gel.

Protocol 2: Oxidation of 4-Fluoro-3,5-dimethylbenzyl alcohol

An alternative synthesis route involves the oxidation of the corresponding benzyl alcohol, 4-fluoro-3,5-dimethylbenzyl alcohol.[11][12] Pyridinium chlorochromate (PCC) is a common and relatively mild oxidizing agent for this transformation.[11]

Experimental Protocol:

Materials:

-

4-Fluoro-3,5-dimethylbenzyl alcohol

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (DCM, anhydrous)

-

Silica gel

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Dissolve 4-fluoro-3,5-dimethylbenzyl alcohol in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.[11]

-

Add pyridinium chlorochromate (PCC) to the solution in one portion (a slight molar excess, e.g., 1.5 equivalents, is recommended).[11]

-

Allow the reaction to stir at room temperature.[11]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).[11]

-

Upon completion, dilute the reaction mixture with dichloromethane and pass it through a short plug of silica gel to remove the chromium salts.[11]

-

Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.[11]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.[11]

-

The crude product can be further purified by column chromatography on silica gel to yield the pure this compound.[11]

Visualizations

The following diagrams illustrate the described synthetic pathways.

Caption: Vilsmeier-Haack reaction pathway.

Caption: Oxidation of benzyl alcohol pathway.

References

- 1. chemscene.com [chemscene.com]

- 2. scbt.com [scbt.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 1-Fluoro-2,4-dimethylbenzene | C8H9F | CID 12328684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 9. jk-sci.com [jk-sci.com]

- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 11. benchchem.com [benchchem.com]

- 12. US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor - Google Patents [patents.google.com]

Application Notes and Protocols for Nucleophilic Addition to 4-Fluoro-3,5-dimethylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3,5-dimethylbenzaldehyde is a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and materials science. Its aldehyde functional group is susceptible to nucleophilic attack, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The presence of a fluorine atom and two methyl groups on the aromatic ring can influence the reactivity of the aldehyde and impart unique properties to the resulting products. This document provides an overview of reaction conditions for common nucleophilic addition reactions and offers representative protocols that can be adapted for this compound.

General Considerations for Nucleophilic Addition

The aldehyde group in this compound is electrophilic and will react with a variety of nucleophiles. The fluorine atom is an electron-withdrawing group, which can increase the electrophilicity of the carbonyl carbon, potentially leading to faster reaction rates compared to non-fluorinated analogues. The two methyl groups are electron-donating and provide steric hindrance around the aldehyde, which might slow down the reaction rate. The overall reactivity will be a balance of these electronic and steric effects.

Common nucleophilic addition reactions for aldehydes include:

-

Grignard Reaction: Formation of secondary alcohols.

-

Wittig Reaction: Formation of alkenes.

-

Aldol Condensation: Formation of β-hydroxy carbonyl compounds, which can then dehydrate to α,β-unsaturated carbonyl compounds.

Reaction Conditions and Data Presentation

The following tables summarize representative reaction conditions for nucleophilic additions to substituted benzaldehydes. These conditions can serve as a guide for developing a protocol for this compound.

Table 1: Representative Conditions for Grignard Reaction with Substituted Benzaldehydes

| Aldehyde | Grignard Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Product Type | Yield (%) | Reference |

| 3-Chloro-4-bromotoluene (precursor to Grignard) | N,N-dimethylformamide | Tetrahydrofuran | -5 to 20 | 1 | 2-Chloro-4-methylbenzaldehyde | 69.3 | [1] |

| 1-Bromo-2-fluoro-4-isopropoxybenzene (precursor to Grignard) | N,N-dimethylformamide | Tetrahydrofuran | -10 to 0 | Not Specified | 2-Fluoro-4-isopropoxybenzaldehyde | Not Specified | [2] |

| 4-Bromo-o-xylene (precursor to Grignard) | N,N-dimethylformamide | Tetrahydrofuran | -5 to 70 | 8 | 3,4-Dimethylbenzaldehyde | Not Specified | [3] |

Table 2: Representative Conditions for Wittig Reaction with Aldehydes

| Aldehyde/Ketone | Ylide | Base | Solvent | Temperature | Reaction Time | Product Type | Yield (%) | Reference |

| Generic Aldehyde/Ketone | Ph₃P=CHR | NaH, NaOMe, or NEt₃ | THF or Diethyl Ether | Not Specified | Not Specified | Alkene | Not Specified | [4][5] |

| Camphor | Ph₃P=CH₂ (from methyltriphenylphosphonium bromide) | Potassium tert-butoxide | Not Specified | Not Specified | Not Specified | Methylene derivative | Not Specified | [6] |

| Generic Aldehyde | (3-carboxy-2-oxopropylidene)triphenylphosphorane | LiClO₄ and DABCO | Not Specified | Not Specified | Not Specified | 6-carboxycyclohex-2-en-1-ones | Excellent | [4] |

Table 3: Representative Conditions for Aldol Condensation with Substituted Benzaldehydes

| Aldehyde | Ketone/Aldehyde | Catalyst/Base | Solvent | Temperature | Reaction Time | Product Type | Yield (%) | Reference |

| p-Anisaldehyde | Acetone | Potassium hydroxide | Water/Acetone | Room Temperature | 20 min | β-hydroxy ketone | Not Specified | [7] |

| Benzaldehyde | Acetone | Dilute Base | Not Specified | Not Specified | Not Specified | β-hydroxy ketone | Not Specified | [8] |

| Cinnamaldehyde | Cyclopentanone | LiClO₄ / Et₃N | Not Specified | Room Temperature | 3 min | α,β-unsaturated ketone | 90 | [9] |

Experimental Protocols (Representative)

The following are illustrative protocols for nucleophilic addition reactions that can be adapted for this compound.

Protocol 1: Grignard Reaction for the Synthesis of a Secondary Alcohol (Adaptable)

This protocol is based on the formylation of a Grignard reagent, which is a related reaction involving nucleophilic attack on an amide. For the synthesis of a secondary alcohol, the N,N-dimethylformamide would be replaced by an appropriate aldehyde or ketone after the formation of the Grignard reagent from a suitable aryl halide.

Materials:

-

4-Bromo-3,5-dimethylfluorobenzene (as a precursor to the Grignard reagent)

-

Magnesium turnings

-

Iodine (as initiator)

-

Anhydrous Tetrahydrofuran (THF)

-

Aldehyde or ketone (e.g., acetaldehyde for a secondary alcohol)

-

Aqueous HCl or NH₄Cl solution (for workup)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine and a few milliliters of anhydrous THF.

-

Gently heat the flask to initiate the reaction, which is indicated by the disappearance of the iodine color and the formation of a cloudy solution.

-

Add a solution of 4-bromo-3,5-dimethylfluorobenzene (1 equivalent) in anhydrous THF dropwise from the dropping funnel to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of the desired aldehyde or ketone (1 equivalent) in anhydrous THF dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute HCl at 0 °C.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography or distillation.

Protocol 2: Wittig Reaction for the Synthesis of an Alkene (Adaptable)

Materials:

-

Methyltriphenylphosphonium bromide (or other suitable phosphonium salt)

-

Strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)

-

Anhydrous solvent (e.g., THF or diethyl ether)

-

This compound

-

Saturated aqueous NH₄Cl solution

-

Organic solvent for extraction

Procedure:

-

In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend the phosphonium salt (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C and add the strong base (1.05 equivalents) dropwise. This will generate the colored ylide.

-

Stir the mixture at room temperature for 1-2 hours.

-

Cool the ylide solution to 0 °C and add a solution of this compound (1 equivalent) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The disappearance of the ylide color indicates the reaction is proceeding.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product with diethyl ether or another suitable organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure.

-

The triphenylphosphine oxide byproduct can often be removed by crystallization or column chromatography to yield the pure alkene.

Protocol 3: Aldol Condensation (Adaptable)

Materials:

-

This compound

-

A ketone with an α-hydrogen (e.g., acetone or acetophenone)

-

Base catalyst (e.g., sodium hydroxide or potassium hydroxide)

-

Solvent (e.g., ethanol, water, or a mixture)

-

Acid for neutralization (e.g., dilute HCl)

Procedure:

-

Dissolve this compound (1 equivalent) and the ketone (1-10 equivalents, depending on the desired product) in the chosen solvent in a round-bottom flask.

-

Cool the mixture in an ice bath.

-

Slowly add an aqueous or alcoholic solution of the base catalyst (e.g., 10% NaOH) dropwise with stirring.

-

Stir the reaction at room temperature for a specified time (e.g., 2-24 hours). The reaction can be monitored by TLC.

-

If a precipitate forms, it can be collected by filtration.

-

If no precipitate forms, neutralize the reaction mixture with dilute acid.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization or column chromatography.

Visualizations

Caption: General mechanism of nucleophilic addition to an aldehyde.

Caption: General experimental workflow for a nucleophilic addition reaction.

References

- 1. CN101712603B - Method for preparing halomethylbenzaldehyde by Grignard reaction - Google Patents [patents.google.com]

- 2. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents [patents.google.com]

- 3. WO2016071920A2 - A process for preparation of 3,4-dimethylbenzaldehyde - Google Patents [patents.google.com]

- 4. Wittig Reaction [organic-chemistry.org]

- 5. Wittig reaction - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. magritek.com [magritek.com]

- 8. Chemistry 211 Experiment 5 [home.miracosta.edu]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

Application Note: HPLC Method for Purity Analysis of 4-Fluoro-3,5-dimethylbenzaldehyde

Introduction

4-Fluoro-3,5-dimethylbenzaldehyde is a substituted aromatic aldehyde that serves as a valuable intermediate in the synthesis of various chemical compounds, including pharmaceuticals and materials for research. Ensuring the purity of this starting material is critical as impurities can lead to unwanted side reactions, decreased yields, and compromised quality of the final product. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of the purity of this compound.

Principle

The method utilizes a C18 reversed-phase column to separate this compound from its potential impurities.[1][2][3] The separation is based on the differential partitioning of the analyte and impurities between the nonpolar stationary phase and a polar mobile phase. Detection is achieved using a UV-Vis detector, as aromatic aldehydes exhibit strong absorbance in the ultraviolet region.[1]

Experimental Protocol

1. Instrumentation and Chromatographic Conditions

A standard analytical HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable for this analysis.[1]

| Parameter | Condition |

| HPLC System | Standard Analytical HPLC System |

| Column | C18 Reversed-Phase Column (e.g., 4.6 x 250 mm, 5 µm particle size)[1] |

| Mobile Phase | Methanol and Water (70:30, v/v)[1] |

| Flow Rate | 1.0 mL/min[1] |

| Column Temperature | 30°C[1] |

| Detection Wavelength | 254 nm[1] |

| Injection Volume | 10 µL[1] |

| Run Time | Approximately 15 minutes |

2. Reagents and Sample Preparation

-

Methanol: HPLC grade

-

Water: HPLC grade or doubly distilled[2]

-

This compound Reference Standard: Purity ≥99.5%

-

Sample of this compound: To be analyzed

Standard Solution Preparation:

-

Accurately weigh approximately 10 mg of the this compound reference standard.

-

Dissolve the standard in 10 mL of methanol in a volumetric flask to obtain a stock solution with a concentration of 1 mg/mL.[1]

-

Further dilute the stock solution with methanol as needed to prepare working standards for linearity and other validation parameters.

Sample Solution Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample to be tested.

-

Dissolve the sample in 10 mL of methanol in a volumetric flask to achieve a final concentration of 1 mg/mL.[1]

-

Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

3. Data Analysis

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation Summary

The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[4][5][6] Key validation parameters are summarized below.

| Validation Parameter | Acceptance Criteria |

| Specificity | The peak for this compound should be well-resolved from any impurities and solvent peaks. |

| Linearity | A correlation coefficient (r²) of ≥ 0.999 over a specified concentration range.[7] |

| Precision (Repeatability) | Relative Standard Deviation (RSD) of ≤ 2% for multiple injections of the same sample. |

| Accuracy | Recovery of 98-102% for spiked samples. |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |

| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. |

Workflow and Diagrams

Experimental Workflow

The logical flow of the purity analysis process is depicted in the following diagram.

Caption: Workflow for HPLC Purity Assessment.

Logical Relationship of Method Validation

The relationship between the core validation parameters ensuring a reliable analytical method is illustrated below.

Caption: Interdependence of HPLC Method Validation Parameters.

The described RP-HPLC method is straightforward, robust, and suitable for the routine purity analysis of this compound. Adherence to the detailed protocol and proper method validation will ensure accurate and reproducible results, which are essential for quality control in research and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 5. researchgate.net [researchgate.net]

- 6. wjpmr.com [wjpmr.com]

- 7. "Development and validation of an HPLC method for the purity assay of B" by K.-T. Liu, H.-H. Yang et al. [jfda-online.com]

Application Notes and Protocols for GC-MS Analysis of 4-Fluoro-3,5-dimethylbenzaldehyde Reaction Products

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of reaction products derived from 4-Fluoro-3,5-dimethylbenzaldehyde. This key intermediate is valuable in the synthesis of novel pharmaceutical compounds and specialty chemicals. The following sections outline methodologies for common synthetic transformations—reductive amination (Schiff base formation and subsequent reduction), Wittig reaction, and reduction to the corresponding benzyl alcohol—and the subsequent analysis of the reaction mixtures.

Introduction

This compound is an aromatic aldehyde whose unique substitution pattern makes it a versatile building block in organic synthesis. The presence of the fluorine atom and methyl groups influences the reactivity of the aldehyde and provides unique characteristics to the resulting products, which are of interest in medicinal chemistry and materials science. Accurate and reliable analytical methods are crucial for monitoring reaction progress, determining product purity, and quantifying yields. GC-MS is a powerful technique for this purpose, offering high-resolution separation and definitive identification of volatile and semi-volatile compounds.

Experimental Protocols

General Sample Preparation for GC-MS Analysis

A general protocol for preparing a reaction mixture for GC-MS analysis is as follows:

-

Quenching the Reaction: Once the reaction is deemed complete by methods such as Thin Layer Chromatography (TLC), quench the reaction appropriately (e.g., by adding water or a saturated aqueous solution of ammonium chloride).

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Drying: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filtration and Concentration: Filter the drying agent and concentrate the organic solvent under reduced pressure.

-

Dilution for GC-MS: Dissolve approximately 1 mg of the crude product in 1 mL of a volatile solvent like dichloromethane or ethyl acetate. Vortex the solution to ensure it is homogenous. If necessary, perform serial dilutions to achieve a final concentration in the range of 1-10 µg/mL.[1]

Protocol for Reductive Amination (via Schiff Base)

This protocol describes the formation of a Schiff base by reacting this compound with a primary amine, followed by reduction to a secondary amine.

Materials:

-

This compound

-

Aniline (or other primary amine)

-

Methanol

-

Sodium borohydride

-

Dichloromethane

-

Water

Procedure:

-

In a round-bottom flask, dissolve this compound (1 mmol) in methanol (10 mL).

-

Add aniline (1 mmol) to the solution and stir the mixture at room temperature.

-

Monitor the formation of the imine (Schiff base) by TLC.

-

Once the formation of the Schiff base is complete, cool the reaction mixture to 0°C in an ice bath.

-

Slowly add sodium borohydride (1.5 mmol) in small portions.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Prepare a sample for GC-MS analysis according to the general protocol to assess the conversion to the secondary amine.

Protocol for Wittig Reaction

This protocol outlines the olefination of this compound to form a substituted styrene.

Materials:

-

This compound

-

Methyltriphenylphosphonium bromide

-

Potassium tert-butoxide

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add methyltriphenylphosphonium bromide (1.2 mmol) and anhydrous THF (10 mL).

-

Cool the suspension to 0°C and add potassium tert-butoxide (1.2 mmol) portion-wise.

-

Stir the resulting ylide solution at room temperature for 1 hour.

-

Add a solution of this compound (1 mmol) in anhydrous THF (5 mL) dropwise to the ylide solution.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, prepare a sample for GC-MS analysis using the general protocol to determine the yield of the alkene product.

Protocol for Reduction to Benzyl Alcohol

This protocol describes the reduction of the aldehyde to the corresponding benzyl alcohol.

Materials:

-

This compound

-

Sodium borohydride

-

Methanol

Procedure:

-

Dissolve this compound (1 mmol) in methanol (10 mL) in a round-bottom flask and cool the solution to 0°C.

-

Add sodium borohydride (1.5 mmol) portion-wise.

-

Stir the reaction mixture for 1 hour at 0°C.

-

Quench the reaction by the slow addition of water.

-

Extract the product and prepare a sample for GC-MS analysis as described in the general protocol to confirm the complete reduction of the aldehyde.

GC-MS Analysis Parameters

The following parameters are recommended for the analysis of reaction products of this compound and can be adapted as needed.

| Parameter | Setting |

| Gas Chromatograph | |

| Column | Non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane)[1] |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min[1] |

| Injector | Split/splitless, operated in splitless mode[1] |

| Injector Temperature | 250 °C[1] |

| Oven Program | Initial temperature: 50 °C, hold for 2 minutes; Ramp to 250 °C at 10 °C/min; Hold at 250 °C for 5 minutes[1] |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV[1] |

| Source Temperature | 230 °C[1] |

| Quadrupole Temperature | 150 °C[1] |

| Scan Range | m/z 40-400[1] |

| Solvent Delay | 3 minutes[1] |

Data Presentation and Quantitative Analysis

Quantitative analysis of reaction mixtures can be performed by integrating the peak areas of the reactant and product(s) in the total ion chromatogram (TIC). The relative percentage of each component can be calculated to determine the reaction conversion and product distribution. For more accurate quantification, the use of an internal standard is recommended.

Table 1: Representative GC-MS Data for the Reduction of this compound

| Compound | Retention Time (min) | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) | Relative Area (%) |

| This compound | 12.5 | 152.17 | 152, 151, 123 | 5 |

| 4-Fluoro-3,5-dimethylbenzyl alcohol | 13.2 | 154.18 | 154, 139, 125, 109 | 95 |

Table 2: Representative GC-MS Data for the Wittig Reaction of this compound

| Compound | Retention Time (min) | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) | Relative Area (%) |

| This compound | 12.5 | 152.17 | 152, 151, 123 | 10 |

| 1-Fluoro-2,4-dimethyl-5-vinylbenzene | 14.1 | 150.19 | 150, 135, 115 | 90 |

| Triphenylphosphine oxide | 25.8 | 278.28 | 278, 277, 201, 183, 152 | - |

Table 3: Representative GC-MS Data for the Reductive Amination of this compound with Aniline

| Compound | Retention Time (min) | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) | Relative Area (%) |

| This compound | 12.5 | 152.17 | 152, 151, 123 | 8 |

| N-(4-fluoro-3,5-dimethylbenzyl)aniline | 18.9 | 229.29 | 229, 228, 134 | 92 |

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and analysis of this compound derivatives.

References

Application Notes and Protocols for the Large-Scale Synthesis of 4-Fluoro-3,5-dimethylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3,5-dimethylbenzaldehyde is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring a fluorine atom and two methyl groups, makes it a valuable building block for accessing complex molecular architectures with specific biological activities. The presence of the fluorine atom can significantly modulate properties such as metabolic stability, binding affinity, and bioavailability of the final active ingredient. This document provides a detailed protocol for the large-scale synthesis of this compound, focusing on a robust and scalable method suitable for industrial production. The presented methodology is based on the Vilsmeier-Haack formylation of 2,6-dimethylfluorobenzene, a well-established and efficient reaction for the introduction of an aldehyde group onto an activated aromatic ring.

Quantitative Data Summary

The following table summarizes the key quantitative data for the proposed large-scale synthesis of this compound.

| Parameter | Value | Unit | Notes |

| Starting Material | 2,6-Dimethylfluorobenzene | - | Commercially available |

| Molecular Weight | 124.16 | g/mol | |

| Moles | 8.05 | mol | Based on 1 kg input |

| Formylating Agent | Vilsmeier Reagent (from POCl₃ and DMF) | - | Prepared in situ |

| POCl₃ Molar Ratio | 1.2 | eq | Relative to starting material |

| DMF Molar Ratio | 3.0 | eq | Relative to starting material |

| Product | This compound | - | |

| Molecular Weight | 152.17 | g/mol | |

| Theoretical Yield | 1225 | g | |

| Expected Yield | 980 - 1102 | g | 80-90% of theoretical |

| Purity (after purification) | >98 | % | By HPLC analysis |

| Reaction Temperature | 0 - 80 | °C | Controlled stages |

| Reaction Time | 6 - 8 | hours |

Experimental Protocol: Vilsmeier-Haack Formylation of 2,6-Dimethylfluorobenzene

This protocol describes the synthesis of this compound on a kilogram scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents:

-

2,6-Dimethylfluorobenzene (1.00 kg, 8.05 mol)

-

Phosphorus oxychloride (POCl₃) (1.48 kg, 9.66 mol)

-

N,N-Dimethylformamide (DMF) (1.77 kg, 24.15 mol)

-

Dichloromethane (DCM) (10 L)

-

Sodium acetate (2.00 kg)

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Heptane

-

Ethyl acetate

Equipment:

-

20 L glass reactor with mechanical stirrer, thermometer, dropping funnel, and reflux condenser

-

Heating/cooling mantle

-

Large-scale rotary evaporator

-

Filtration apparatus

-

Chromatography column (if required)

Procedure:

-

Preparation of the Vilsmeier Reagent:

-

To the 20 L reactor, charge N,N-Dimethylformamide (1.77 kg, 24.15 mol).

-

Cool the DMF to 0-5 °C using an ice bath.

-

Slowly add phosphorus oxychloride (1.48 kg, 9.66 mol) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 1 hour. The formation of the solid Vilsmeier reagent will be observed.

-

-

Formylation Reaction:

-

To the reactor containing the Vilsmeier reagent, add dichloromethane (5 L).